4-((2-Methyl-7-(trifluoromethyl)quinolin-4-yl)amino)benzonitrile
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Overview
Description
4-((2-Methyl-7-(trifluoromethyl)quinolin-4-yl)amino)benzonitrile is a complex organic compound that features a quinoline core substituted with a trifluoromethyl group and a benzonitrile moiety
Mechanism of Action
Target of Action
Quinoline derivatives have been reported to exhibit a wide range of biological activities, including acting as microtubule-targeted agents (mtas) .
Mode of Action
For instance, some quinoline derivatives have been reported to inhibit the growth of endothelial cells , which could potentially be a mode of action for this compound.
Biochemical Pathways
For instance, some quinoline derivatives have been reported to inhibit the Werner (WRN) helicase, which plays a crucial role in DNA repair and replication .
Result of Action
Quinoline derivatives have been reported to exhibit various biological activities, including anticancer and antibacterial activities .
Action Environment
The stability and efficacy of similar compounds can be influenced by factors such as temperature, ph, and the presence of other substances in the environment .
Preparation Methods
The synthesis of 4-((2-Methyl-7-(trifluoromethyl)quinolin-4-yl)amino)benzonitrile typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the quinoline core, followed by the introduction of the trifluoromethyl group and the benzonitrile moiety. The reaction conditions often require the use of strong bases, solvents like dimethylformamide (DMF), and catalysts such as palladium on carbon (Pd/C). Industrial production methods may involve optimization of these steps to increase yield and purity while reducing costs and environmental impact.
Chemical Reactions Analysis
4-((2-Methyl-7-(trifluoromethyl)quinolin-4-yl)amino)benzonitrile can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of quinoline N-oxides.
Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a palladium catalyst, resulting in the reduction of the nitrile group to an amine.
Substitution: Nucleophilic substitution reactions can occur at the quinoline core, especially at positions activated by the trifluoromethyl group. Common reagents include sodium hydride (NaH) and alkyl halides.
Scientific Research Applications
4-((2-Methyl-7-(trifluoromethyl)quinolin-4-yl)amino)benzonitrile has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of new materials with unique electronic properties.
Biology: This compound can be used as a probe in biological studies to investigate the interactions of quinoline derivatives with biological targets.
Industry: The compound’s unique properties make it suitable for use in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
Comparison with Similar Compounds
4-((2-Methyl-7-(trifluoromethyl)quinolin-4-yl)amino)benzonitrile can be compared with other quinoline derivatives, such as:
4-Aminoquinoline: Known for its antimalarial activity, this compound lacks the trifluoromethyl and benzonitrile groups, which may affect its pharmacokinetic properties.
7-Chloroquinoline: Another antimalarial agent, it features a chlorine atom instead of a trifluoromethyl group, leading to different electronic and steric effects.
2-Methylquinoline: This simpler derivative lacks the additional functional groups, making it less versatile for certain applications.
Properties
IUPAC Name |
4-[[2-methyl-7-(trifluoromethyl)quinolin-4-yl]amino]benzonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12F3N3/c1-11-8-16(24-14-5-2-12(10-22)3-6-14)15-7-4-13(18(19,20)21)9-17(15)23-11/h2-9H,1H3,(H,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MTIZAVWZBQDRCS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C=CC(=CC2=N1)C(F)(F)F)NC3=CC=C(C=C3)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12F3N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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